Trimethylsilyl propionate

Description

The exact mass of the compound Trimethylsilyl propionate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Trimethylsilyl propionate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Trimethylsilyl propionate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

trimethylsilyl propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O2Si/c1-5-6(7)8-9(2,3)4/h5H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVSRWXFOZLIWJS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)O[Si](C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O2Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50168568 |

Source

|

| Record name | Silanol, trimethyl-, propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50168568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16844-98-7 |

Source

|

| Record name | Silanol, trimethyl-, propanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016844987 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silanol, trimethyl-, propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50168568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethylsilyl Propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Trimethylsilyl propionate chemical properties

An In-Depth Technical Guide to Trimethylsilyl Propionate and its Derivatives in Research Applications

Introduction

Trimethylsilyl propionate is a versatile organosilicon compound that holds distinct roles in chemical synthesis and analytical sciences. While its ester form, trimethylsilyl propionate, serves as a valuable silylating agent, a closely related derivative, 3-(trimethylsilyl)propionic acid and its sodium salt (commonly known as TSP), is indispensable as an internal standard in Nuclear Magnetic Resonance (NMR) spectroscopy, particularly for aqueous samples.[1][2][3] This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the chemical properties, practical applications, and critical handling considerations for these compounds. We will dissect the causality behind their utility, from the reactive nature of the ester to the stable, precise reference signal provided by the acid/salt in complex biological and chemical matrices.

Section 1: Core Chemical Properties of Trimethylsilyl Propionate (The Ester)

Trimethylsilyl propionate (TMSP-ester) is primarily utilized as a chemical intermediate and a silylating agent in organic synthesis.[4] Its core function is to introduce a trimethylsilyl group onto a target molecule, a process that can protect functional groups or enhance the volatility of compounds for analytical procedures like gas chromatography.[4][5]

Molecular Structure and Physicochemical Data

The TMSP-ester consists of a propionate group linked to a trimethylsilyl (TMS) moiety through an oxygen atom. This structure imparts specific chemical characteristics that are summarized below.

Table 1: Physicochemical Properties of Trimethylsilyl Propionate

| Property | Value | Source(s) |

| Synonyms | Propionic acid, trimethylsilyl ester; Trimethylsilyl propanoate | [4][5] |

| CAS Number | 16844-98-7 | [4] |

| Molecular Formula | C₆H₁₄O₂Si | [1][4] |

| Molecular Weight | 146.26 g/mol | [1][4] |

| Appearance | Colorless clear liquid | [4][6] |

| Density | 0.88 g/mL | [4] |

| Boiling Point | 122 °C | [4][6] |

| Flash Point | 19 °C | [6] |

| Solubility | Soluble in organic solvents (e.g., ether, dichloromethane); insoluble in water | [5] |

Reactivity and Role as a Silylating Agent

The silicon-oxygen bond in TMSP-ester is susceptible to cleavage by nucleophiles, most notably water. This reactivity is the basis of its function as a silylating agent for protecting hydroxyl and carboxylic acid groups. The causality behind this application is twofold:

-

Protection: By converting a polar -OH or -COOH group into a non-polar -OSi(CH₃)₃ ether or ester, the functional group is masked from participating in unwanted side reactions during a multi-step synthesis.[4]

-

Volatility Enhancement: The resulting silylated derivative is significantly more volatile and thermally stable, making it amenable to analysis by gas chromatography (GC) and mass spectrometry (MS).[4]

The compound is relatively stable under standard anhydrous conditions but should be handled with care, as it can react with moisture and strong acids or bases.[5]

Caption: Hydrolysis pathway of TMSP-ester.

Section 2: The Indispensable NMR Standard: 3-(trimethylsilyl)propionic acid (TSP)

While TMSP-ester has its role in synthesis, the compound most researchers associate with the "TMSP" or "TSP" acronym is its hydrolyzed form, 3-(trimethylsilyl)propionic acid, and its corresponding sodium salt. It is this water-soluble derivative, often deuterated, that has become a gold standard for NMR spectroscopy in aqueous media.[1][2][3]

From Ester to NMR Standard: A Critical Distinction

The TMSP-ester is unsuitable as an internal NMR standard in aqueous solutions due to its poor water solubility and its reactivity with water.[5] The sodium salt of the acid, however, is highly soluble and chemically inert under typical NMR conditions.[7][8] The most commonly used variant is the deuterated form, sodium 3-(trimethylsilyl)-2,2,3,3-d4-propionate (TSP-d4), which eliminates potential interfering signals from the propionate backbone in ¹H NMR.[9]

Caption: Comparison of TMSP-ester and its water-soluble sodium salt.

Physicochemical Properties of TSP Sodium Salt (TSP-d4)

The sodium salt is a white, solid powder that is stable under normal conditions but is hygroscopic.[8][10]

Table 2: Physicochemical Properties of TSP-d4 Sodium Salt

| Property | Value | Source(s) |

| Synonyms | Sodium 3-(trimethylsilyl)[2,2,3,3-²H₄]propionate; TSP-d4 | [10][11] |

| CAS Number | 24493-21-8 | [10][12] |

| Molecular Formula | C₆H₉D₄NaO₂Si | [10] |

| Molecular Weight | 172.27 g/mol | [10][11] |

| Appearance | White powder/solid | [10] |

| pH | 7.0 - 9.0 (1% in solution) | [13] |

| Solubility | Soluble in water | [7][8] |

| Stability | Stable under normal conditions; hygroscopic | [8][10] |

The Causality of an Effective NMR Standard

TSP is an authoritative reference for several reasons, each grounded in its molecular properties:

-

Sharp, Unambiguous Signal: The nine protons of the trimethylsilyl group are chemically equivalent, producing a single, sharp resonance peak that is easily identified.

-

Reference Point: By international convention, this peak is defined as 0.00 ppm in the ¹H NMR spectrum, providing a universal calibration point.

-

Chemical Inertness: The TMS group is generally non-reactive and its signal appears in a region of the spectrum (0 ppm) that is typically free from signals of most organic and biological molecules, minimizing spectral overlap.

-

Aqueous Solubility: Its high solubility in D₂O makes it the standard of choice for studying biological samples, metabolites, and pharmaceuticals in their native aqueous environment.[1][2]

Section 3: Practical Application & Experimental Protocols

The trustworthiness of experimental results, particularly in quantitative NMR (qNMR), relies on the meticulous preparation of the internal standard.

Protocol: Preparation of a 10 mM Stock Solution of TSP-d4

This protocol describes a self-validating system for preparing a standard solution for NMR analysis.

Materials:

-

Sodium 3-(trimethylsilyl)-2,2,3,3-d4-propionate (TSP-d4) (≥98.0% purity)[13]

-

Deuterium oxide (D₂O, 99.9 atom % D)

-

Analytical balance

-

10 mL volumetric flask (Class A)

-

Pipettes

Procedure:

-

Weighing (The "Why"): Accurately weigh approximately 1.723 mg of TSP-d4 using an analytical balance. Causality: Precision in mass is paramount for an accurate final concentration, which is the foundation of quantitative analysis.

-

Dissolution: Carefully transfer the weighed TSP-d4 into the 10 mL volumetric flask. Add approximately 8 mL of D₂O.

-

Mixing: Gently swirl the flask until the TSP-d4 is completely dissolved. Avoid vigorous shaking to prevent aerosol formation.

-

Dilution to Volume: Once dissolved, add D₂O dropwise until the bottom of the meniscus aligns perfectly with the calibration mark on the neck of the flask.

-

Homogenization: Cap the flask securely and invert it 15-20 times to ensure a homogenous solution. Causality: Inadequate mixing is a common source of error, leading to concentration gradients within the solution.

-

Storage: Transfer the solution to a clean, labeled vial and store at 2-8°C. The solution is stable for several months if stored properly.

Protocol: Sample Preparation for NMR using TSP-d4

Caption: A typical workflow for preparing an NMR sample with TSP-d4.

Section 4: Safety, Handling, and Disposal

Both TMSP-ester and the TSP sodium salt require careful handling in a laboratory setting.

-

Engineering Controls: Always handle these chemicals in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.[12] Ensure that eyewash stations and safety showers are readily accessible.[10]

-

Personal Protective Equipment (PPE):

-

Handling: Avoid contact with skin, eyes, and clothing.[8] Do not breathe dust (for TSP salt) or vapors (for TMSP-ester).[14] Wash hands thoroughly after handling.[12]

-

Storage: Store containers tightly closed in a dry, cool, and well-ventilated place.[10][12] Both compounds are sensitive to moisture (hygroscopic) and should be protected from atmospheric humidity.[8][10] They are incompatible with strong oxidizing agents.[8][10][14]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

Trimethylsilyl propionate and its acid/salt derivative are fundamentally different in their application yet equally important in their respective fields. The ester is a reactive tool for the synthetic chemist, enabling protection and derivatization. In contrast, the sodium salt of its corresponding acid, TSP, is a pillar of analytical chemistry, providing the stable, reliable, and universally accepted reference point required for high-quality NMR spectroscopy in aqueous systems. A thorough understanding of their distinct chemical properties is essential for their safe handling and effective application in research and development.

References

-

Chem-Impex. (n.d.). Trimethylsilyl propionate. Retrieved February 1, 2026, from [Link]

-

Chemdox. (2025). Safety Data Sheet: 3-(Trimethylsilyl)propion-2,2,3,3-acid-d4 sodium salt (TSP-d4). Retrieved February 1, 2026, from [Link]

-

Carl ROTH. (2024). 3-(Trimethylsilyl)propionic-2,2,3,3 acid sodium salt D4. Retrieved February 1, 2026, from [Link]

-

PubChem. (n.d.). 3-(Trimethylsilyl)propionic acid. Retrieved February 1, 2026, from [Link]

-

Gelest, Inc. (2016). 3-TRIMETHYLSILYLPROPIONIC ACID Safety Data Sheet. Retrieved February 1, 2026, from [Link]

-

Fisher Scientific. (2023). SAFETY DATA SHEET - 3-(Trimethylsilyl)propionic acid-d4 sodium salt. Retrieved February 1, 2026, from [Link]

-

PubChem. (n.d.). Sodium 3-(trimethylsilyl)propionate. Retrieved February 1, 2026, from [Link]

-

PubChem. (n.d.). Sodium 3-(trimethylsilyl)(2,2,3,3-2H4)propionate. Retrieved February 1, 2026, from [Link]

-

Wikipedia. (n.d.). Trimethylsilylpropanoic acid. Retrieved February 1, 2026, from [Link]

- Google Patents. (1973). US3770791A - Preparation of 3-trimethylsilyl-lower alkyl propiolate.

-

Carl ROTH. (n.d.). 3-(Trimethylsilyl)propionic-2,2,3,3 acid sodium salt D4 (TSP-D4). Retrieved February 1, 2026, from [Link]

Sources

- 1. 3-(Trimethylsilyl)propionic acid | C6H14O2Si | CID 79764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sodium 3-(trimethylsilyl)propionate | C6H13NaO2Si | CID 23666333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Trimethylsilylpropanoic acid - Wikipedia [en.wikipedia.org]

- 4. chemimpex.com [chemimpex.com]

- 5. CAS 16844-98-7: TRIMETHYLSILYL PROPIONATE | CymitQuimica [cymitquimica.com]

- 6. Trimethylsilyl Propionate | 16844-98-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. carlroth.com:443 [carlroth.com:443]

- 8. fishersci.be [fishersci.be]

- 9. 3-(Trimethylsilyl)propionic-2,2,3,3 acid sodium salt D4 (TSP-D4), CAS No. 24493-21-8 | Deuterated Special Compounds | Deuterated Compounds for NMR | NMR-Spectroscopy | Solvents | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]

- 10. fishersci.com [fishersci.com]

- 11. Sodium 3-(trimethylsilyl)(2,2,3,3-2H4)propionate | C6H13NaO2Si | CID 23688921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. sds.chemdox.com [sds.chemdox.com]

- 13. 3-(Trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt 98 atom% D, 98.0% (NMR), MilliporeSigma Supelco 1 g | Buy Online | MilliporeSigma Supelco | Fisher Scientific [fishersci.com]

- 14. gelest.com [gelest.com]

TMSP molecular weight

An In-Depth Technical Guide to the Molecular Weight and Characterization of 3-(Trimethoxysilyl)propyl Methacrylate (TMSP)

Introduction

3-(Trimethoxysilyl)propyl methacrylate, commonly referred to as TMSP, is a bifunctional organosilane that serves as a pivotal molecular bridge in advanced materials science. Its unique structure, possessing both a polymerizable methacrylate group and a hydrolyzable trimethoxysilyl group, allows it to form durable covalent bonds between organic polymers and inorganic substrates. This dual functionality makes TMSP an indispensable coupling agent in fields ranging from dental composites and adhesives to the surface modification of nanoparticles for targeted drug delivery.

A precise understanding of TMSP's molecular weight is fundamental to its application. It governs stoichiometric calculations for synthesis and surface modification, influences the physical properties of resulting composites, and serves as a primary identifier in quality control and regulatory compliance. This guide provides a comprehensive examination of the molecular weight of TMSP, grounded in its chemical structure and validated through modern analytical techniques. As a self-validating document, it details not only the core physicochemical properties but also the experimental workflows required to confirm its identity and purity, ensuring researchers and drug development professionals can employ this versatile molecule with confidence.

Section 1: Core Molecular Properties of TMSP

The identity and physical characteristics of TMSP are derived directly from its molecular formula and structure. The molecule is comprised of a central silicon atom bonded to three methoxy groups and a propyl chain, which in turn is ester-linked to a methacrylate group.

The molecular weight is calculated by summing the atomic weights of all constituent atoms in its empirical formula, C₁₀H₂₀O₅Si. This theoretical value is the cornerstone for all quantitative work involving TMSP.

Table 1: Chemical Identifiers for TMSP

| Identifier | Value |

|---|---|

| IUPAC Name | 3-trimethoxysilylpropyl 2-methylprop-2-enoate[1][2][3] |

| Common Acronym | TMSP, TMSPMA, MPS |

| CAS Number | 2530-85-0[1][2][4] |

| Molecular Formula | C₁₀H₂₀O₅Si[1][2][3][4] |

Table 2: Physicochemical Properties of TMSP

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 248.35 g/mol | [1][3][4][5][6] |

| Exact Mass | 248.1080 g/mol | [3] |

| Appearance | Colorless, clear liquid | [2] |

| Density | 1.045 g/mL at 25 °C | [3][6] |

| Boiling Point | 190 °C | [3][6] |

| Solubility | Soluble in acetone, benzene, methanol, and hydrocarbons. Insoluble in water, but hydrolyzes. |[1] |

Section 2: The Significance of TMSP's Bifunctional Structure

The utility of TMSP stems from its two distinct reactive centers, which allow it to act as a chemical linker. The diagram below illustrates these two key domains.

-

The Trimethoxysilyl Group (Inorganic Reactivity) : This is the silicon-containing end of the molecule. In the presence of water, the three methoxy groups (-OCH₃) undergo hydrolysis to form reactive silanol intermediates (Si-OH) and methanol as a byproduct[7]. This reaction is the critical first step for bonding to inorganic materials. The newly formed silanol groups can then condense with hydroxyl groups on the surface of inorganic substrates (like glass, silica, or metal oxides) to form stable, covalent siloxane bonds (Si-O-Si)[1]. The rate of hydrolysis is highly dependent on pH, increasing significantly under both acidic and basic conditions[1][3][8].

-

The Methacrylate Group (Organic Reactivity) : This end of the molecule is an unsaturated ester. The carbon-carbon double bond makes it readily available to participate in free-radical polymerization reactions[1]. This allows TMSP to copolymerize with a wide range of organic monomers (e.g., acrylates, styrenes), effectively integrating it into a polymer chain. This covalent linkage ensures strong adhesion between the inorganic substrate and the organic polymer matrix.

Section 3: Experimental Determination and Verification

While the theoretical molecular weight is a calculated constant, its experimental verification is essential for confirming the identity, purity, and stability of a TMSP sample. Mass spectrometry provides direct measurement of the molecular mass, while NMR spectroscopy offers an unparalleled method for structural confirmation, thereby validating the molecular formula from which the weight is derived.

Method 1: Mass Spectrometry (MS)

Causality: Mass spectrometry is the gold standard for determining the molecular weight of a compound. It works by ionizing the molecule and measuring its mass-to-charge ratio (m/z). For a singly charged molecular ion, this value directly corresponds to the molecular mass. Gas Chromatography (GC) is an ideal separation technique to couple with MS for analyzing volatile liquids like TMSP, ensuring that a pure compound enters the mass spectrometer.

Experimental Protocol: GC-MS Analysis of TMSP

-

Sample Preparation: Prepare a dilute solution of TMSP (approx. 100 µg/mL) in a volatile solvent such as ethyl acetate or hexane.

-

GC Injection: Inject 1 µL of the prepared solution into the GC-MS system equipped with a suitable capillary column (e.g., a non-polar DB-5ms).

-

Chromatographic Separation: Use a temperature program to separate the components. A typical program might start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min. Helium is typically used as the carrier gas.

-

Ionization: As TMSP elutes from the GC column, it enters the MS ion source. Electron Ionization (EI) at 70 eV is a standard method.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

-

Detection: A detector records the abundance of each ion, producing a mass spectrum. The spectrum is a plot of relative intensity versus m/z.

Method 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: While MS confirms the total mass, NMR spectroscopy confirms the molecular structure. It provides detailed information about the chemical environment of each hydrogen atom (in ¹H NMR) in the molecule. By analyzing the chemical shift, integration (signal area), and splitting pattern of the NMR signals, one can confirm that the structure is indeed that of TMSP, which self-validates the molecular formula C₁₀H₂₀O₅Si and its corresponding molecular weight.[9][10][11]

Experimental Protocol: ¹H NMR Analysis of TMSP

-

Sample Preparation: Dissolve approximately 5-10 mg of TMSP in 0.6-0.8 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube. CDCl₃ is a suitable solvent that dissolves TMSP and has a residual solvent peak that typically does not interfere with key TMSP signals.

-

Data Acquisition: Place the sample in a high-resolution NMR spectrometer (e.g., 400 MHz or higher) and acquire the ¹H NMR spectrum.

-

Data Processing: Process the resulting Free Induction Decay (FID) signal. This involves Fourier transformation, phase correction, and baseline correction.

-

Referencing: Calibrate the chemical shift axis by setting the residual CHCl₃ signal to 7.26 ppm or an internal tetramethylsilane (TMS) standard to 0.00 ppm.

-

Integration: Integrate the area under each signal. Set the integration of a known signal (e.g., the nine protons of the methoxy groups) to a value of 9.0 to normalize the integrals for all other signals.

Section 4: Data Interpretation and Validation

The data from MS and NMR provide orthogonal, self-validating evidence of TMSP's identity and molecular weight.

-

Mass Spectrometry Data: The mass spectrum of TMSP will show a molecular ion peak ([M]⁺) at an m/z value corresponding to its molecular weight. For TMSP, this peak is expected at m/z ≈ 248.1 .[12][13] The presence of this peak provides direct evidence for the molecular weight. Additional fragment ions in the spectrum can further confirm the structure by corresponding to the masses of known pieces of the molecule.

-

¹H NMR Spectroscopy Data: The ¹H NMR spectrum provides structural proof. The characteristic signals for TMSP are well-defined and their integration values (relative number of protons) should match the molecular formula.[1]

Table 3: Expected Analytical Data for TMSP Verification

| Technique | Observation | Expected Value / Pattern | Interpretation |

|---|---|---|---|

| Mass Spec. | Molecular Ion Peak [M]⁺ | m/z ≈ 248 | Confirms the total molecular mass of C₁₀H₂₀O₅Si. |

| ¹H NMR | Vinyl Protons | δ ≈ 6.1 and 5.5 ppm | Two distinct signals confirming the two protons on the C=C double bond. |

| ¹H NMR | Methoxy Protons | δ ≈ 3.6 ppm (singlet) | A large singlet integrating to 9H, confirming the three -Si(OCH₃) groups. |

| ¹H NMR | Propyl Chain Protons | δ ≈ 4.1, 1.9, 0.7 ppm | Three distinct signals integrating to 2H, 2H, and 2H, confirming the -O-CH₂-CH₂-CH₂-Si- chain. |

| ¹H NMR | Methacrylate Methyl | δ ≈ 1.95 ppm (singlet) | A singlet integrating to 3H, confirming the methyl group on the double bond. |

Conclusion

The molecular weight of 3-(Trimethoxysilyl)propyl methacrylate (TMSP) is definitively established as 248.35 g/mol , a value derived from its molecular formula, C₁₀H₂₀O₅Si. This fundamental property is critical for the precise and effective use of TMSP in research and industrial applications, particularly in the development of advanced composite materials and drug delivery systems.

This guide has detailed the core physicochemical properties of TMSP and outlined the robust, self-validating experimental workflows for its characterization. The direct measurement of molecular mass via mass spectrometry, coupled with the unambiguous structural confirmation provided by NMR spectroscopy, constitutes a comprehensive approach to verifying the identity, purity, and integrity of TMSP. By synthesizing theoretical knowledge with field-proven analytical protocols, professionals in science and drug development can ensure the reliable and reproducible application of this versatile coupling agent.

References

-

PubChem. 3-(Trimethoxysilyl)propyl methacrylate | C10H20O5Si | CID 17318. Available from: [Link]

-

Pharmaffiliates. CAS No : 2530-85-0 | Product Name : 3-(Trimethoxysilyl)propyl Methacrylate (stabilized with BHT). Available from: [Link]

-

MDPI. (2023, January 24). Processing of 3-(Trimethoxysilyl)propyl Methacrylate (TMSPM) Functionalized Barium Titanate/Photopolymer Composites: Functionalization and Process Parameter Investigation. Available from: [Link]

-

MassBank. (2021, April 20). 3-(Trimethoxysilyl)propyl methacrylate. Available from: [Link]

-

ResearchGate. Hydrolysis-condensation rate constants of 3-trimethoxysilyl propyl methacrylate | Request PDF. Available from: [Link]

-

NIST. 2-Propenoic acid, 2-methyl-, 3-(trimethoxysilyl)propyl ester. Available from: [Link]

-

PMC. Time-Domain NMR: Generating Unique Insights into the Characterization of Heterogeneous Catalysis in Liquid Phase. Available from: [Link]

-

PubMed. (2023, January 20). NMR spectroscopy as a characterization tool enabling biologics formulation development. Available from: [Link]

-

BYU ScholarsArchive. (2022, February 23). Material Characterization Using Nuclear Magnetic Resonance. Available from: [Link]

-

Patsnap Eureka. (2025, September 22). NMR Spectroscopy Applications in Polymer Analysis. Available from: [Link]

Sources

- 1. Buy 3-(Trimethoxysilyl)propyl methacrylate | 2530-85-0 [smolecule.com]

- 2. 3-(Trimethoxysilyl)propyl methacrylate, 98% 100 mL | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. 3-(Trimethoxysilyl)propyl methacrylate | C10H20O5Si | CID 17318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. 3-(三甲氧基甲硅基)甲基丙烯酸丙酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Time-Domain NMR: Generating Unique Insights into the Characterization of Heterogeneous Catalysis in Liquid Phase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. NMR spectroscopy as a characterization tool enabling biologics formulation development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 12. massbank.eu [massbank.eu]

- 13. 2-Propenoic acid, 2-methyl-, 3-(trimethoxysilyl)propyl ester [webbook.nist.gov]

Introduction: The Role of Silyl Esters in Modern Chemistry

An In-Depth Technical Guide to the Synthesis of Trimethylsilyl Propionate

In the landscape of organic synthesis and drug development, the precise control of molecular reactivity is paramount. Trimethylsilyl propionate (propanoic acid, trimethylsilyl ester) is a key reagent that belongs to the versatile class of silyl esters. These compounds serve as crucial intermediates and protecting groups, enabling chemists to perform complex transformations on multifunctional molecules without unintended side reactions.[1][2] Unlike its isomer, 3-(trimethylsilyl)propanoic acid (TMSP), which is primarily used as an internal standard in aqueous NMR spectroscopy, trimethylsilyl propionate is a reactive tool for synthesis.[3][4] Its utility stems from the labile silicon-oxygen bond, which can be cleaved under specific conditions, making it an excellent temporary shield for the carboxylic acid functional group.[4]

This guide provides a comprehensive overview of the primary synthetic route to trimethylsilyl propionate, delving into the underlying reaction mechanism, a detailed experimental protocol, and methods for characterization. We will also clarify the distinct synthesis of its structural isomer, 3-(trimethylsilyl)propanoic acid, to provide a complete and unambiguous resource for researchers and drug development professionals.

Physicochemical Properties of Key Compounds

A thorough understanding of the physical and chemical properties of all reagents and the final product is fundamental to successful synthesis, purification, and handling.

| Compound | Formula | Molecular Weight ( g/mol ) | Appearance | Boiling Point (°C) | CAS Number |

| Propionic Acid | C₃H₆O₂ | 74.08 | Colorless liquid | 141 | 79-09-4 |

| Chlorotrimethylsilane (TMSCl) | C₃H₉ClSi | 108.64 | Colorless liquid | 57 | 75-77-4 |

| Triethylamine (TEA) | C₆H₁₅N | 101.19 | Colorless liquid | 89.5 | 121-44-8 |

| Trimethylsilyl Propionate | C₆H₁₄O₂Si | 146.26 | Colorless to pale yellow liquid | 122 [1] | 16844-98-7 |

Core Synthesis: Silylation of Propionic Acid

The most direct and widely employed method for synthesizing trimethylsilyl propionate is the silylation of propionic acid using a suitable silylating agent. Chlorotrimethylsilane (TMSCl) is the most common and cost-effective choice for this transformation.[2] The reaction requires a base to neutralize the hydrochloric acid (HCl) byproduct, which is generated during the reaction.[2] Tertiary amines, such as triethylamine (TEA) or pyridine, are typically used for this purpose.

Reaction Mechanism: Nucleophilic Substitution at Silicon

The formation of trimethylsilyl propionate proceeds via a nucleophilic substitution mechanism.[5] The key steps are outlined below:

-

Nucleophilic Attack: The oxygen atom of the carboxylic acid group in propionic acid acts as a nucleophile, attacking the electrophilic silicon atom of TMSCl.[2][5]

-

Chloride Displacement: This attack leads to the formation of a transient intermediate, followed by the displacement of the chloride ion as a leaving group.

-

Proton Abstraction: The triethylamine base abstracts the acidic proton from the hydroxyl group, forming triethylammonium chloride (Et₃N·HCl) as a salt precipitate.[6]

-

Product Formation: The final product, trimethylsilyl propionate, is formed.

This mechanism underscores the critical role of the base. Without it, the generated HCl would create an acidic environment that could lead to unwanted side reactions or establish an unfavorable equilibrium.

Diagram: Mechanism of Propionic Acid Silylation

Caption: Reaction mechanism for the synthesis of trimethylsilyl propionate.

Detailed Experimental Protocol

This protocol is designed for the laboratory-scale synthesis of trimethylsilyl propionate. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Materials:

-

Propionic acid (reagent grade)

-

Chlorotrimethylsilane (TMSCl) (reagent grade)

-

Triethylamine (TEA), freshly distilled

-

Anhydrous diethyl ether or dichloromethane (solvent)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask with a magnetic stir bar

-

Dropping funnel

-

Condenser with a drying tube (e.g., filled with CaCl₂)

-

Inert gas supply (Nitrogen or Argon)

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a condenser fitted with a drying tube, and an inlet for inert gas. Ensure all glassware is thoroughly dried to prevent hydrolysis of TMSCl and the product.

-

Reagent Charging: In the flask, dissolve propionic acid (1.0 eq) and triethylamine (1.1 eq) in an anhydrous solvent (e.g., diethyl ether) under an inert atmosphere of nitrogen or argon. Cool the mixture to 0 °C in an ice bath.

-

TMSCl Addition: Add chlorotrimethylsilane (1.1 eq) to the dropping funnel. Add the TMSCl dropwise to the stirred reaction mixture over 30-60 minutes. The formation of a white precipitate (triethylammonium chloride) will be observed.[6] Controlling the addition rate is crucial to manage the exothermic nature of the reaction.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours to ensure the reaction goes to completion.

-

Workup - Filtration: Filter the reaction mixture under vacuum to remove the triethylammonium chloride precipitate. Wash the precipitate with a small amount of anhydrous solvent to recover any trapped product.

-

Workup - Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to remove any unreacted acid) and then with brine (saturated NaCl solution). Caution: CO₂ evolution may occur during the bicarbonate wash.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.

-

Purification: The resulting crude product can be purified by fractional distillation under reduced pressure to yield pure trimethylsilyl propionate.

Diagram: Experimental Workflow

Caption: Step-by-step workflow for trimethylsilyl propionate synthesis.

Product Characterization

Confirmation of the product's identity and purity is essential. The following techniques are standard for characterizing trimethylsilyl propionate:

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC can be used to assess the purity of the distilled product, while MS will show the molecular ion peak and characteristic fragmentation pattern, confirming the molecular weight of 146.26 g/mol .

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show a singlet around δ 0.2-0.3 ppm corresponding to the nine protons of the trimethylsilyl group, a quartet for the two protons adjacent to the carbonyl group, and a triplet for the three methyl protons of the propionate moiety.

-

¹³C NMR: Will display distinct signals for the trimethylsilyl carbons, the carbonyl carbon, and the two carbons of the ethyl group.

-

-

Infrared (IR) Spectroscopy: A strong absorption band in the region of 1720-1740 cm⁻¹ is characteristic of the C=O stretch of the silyl ester. The broad O-H stretch from the starting carboxylic acid (around 3000 cm⁻¹) should be absent.

Alternative Synthesis: 3-(Trimethylsilyl)propanoic Acid

To prevent confusion, it is valuable to understand the synthesis of the structural isomer, 3-(trimethylsilyl)propanoic acid (TMSP), a compound where the silyl group is attached to the carbon backbone. This compound is typically prepared via the platinum-catalyzed hydrosilylation of acrylic acid.[7]

Reaction: CH₂=CHCOOH + HSi(CH₃)₃ → (CH₃)₃SiCH₂CH₂COOH

This reaction involves an anti-Markovnikov addition of trimethylsilane across the double bond of acrylic acid, typically catalyzed by Karstedt's catalyst at elevated temperatures (80-100 °C).[7] The resulting product has significantly different chemical properties and applications compared to trimethylsilyl propionate.

Conclusion and Future Directions

The synthesis of trimethylsilyl propionate via the silylation of propionic acid is a robust and straightforward procedure that provides access to a valuable synthetic intermediate. The choice of silylating agent and base, along with careful control of reaction conditions and anhydrous technique, are key to achieving high yields and purity. As a versatile protecting group, trimethylsilyl propionate will continue to be a vital tool in the synthesis of complex molecules, particularly in the development of new pharmaceutical agents where multi-step synthetic sequences are common. Further research may focus on developing even milder, more atom-economical catalytic methods for the formation of silyl esters, reducing waste and improving the sustainability of these important transformations.

References

- Grokipedia. Trimethylsilylpropanoic acid.

- Dialnet. Chlorotrimethylsilane, a suitable reagent for the esterification of diverse functionalized carboxilic acids.

- Google Patents. US3770791A - Preparation of 3-trimethylsilyl-lower alkyl propiolate.

- ResearchGate. Synthesis of silyl esters of acids.

- ChemicalBook. 3-(TRIMETHYLSILYL) PROPIONIC ACID | 5683-30-7.

- ResearchGate. What is the best way to add TMSCl for the silylation protection of CARBOHYDRATES?.

- Wikipedia. Trimethylsilylpropanoic acid.

- PubChem. Trimethylsilylpropionic acid | C6H14O2Si | CID 12218619.

- Thieme Chemistry. Silyl Esters as Reactive Intermediates in Organic Synthesis.

- CymitQuimica. CAS 16844-98-7: TRIMETHYLSILYL PROPIONATE.

- Aure Chemical. Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride.

- Taylor & Francis Online. Silylation – Knowledge and References.

- Changfu Chemical. An In-Depth Guide to Silylation Reagents: Applications and Benefits.

Sources

- 1. CAS 16844-98-7: TRIMETHYLSILYL PROPIONATE | CymitQuimica [cymitquimica.com]

- 2. Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride | Aure Chemical [aurechem.com]

- 3. Trimethylsilylpropanoic acid - Wikipedia [en.wikipedia.org]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 5. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]

- 6. researchgate.net [researchgate.net]

- 7. grokipedia.com [grokipedia.com]

A Technical Guide to the Physical Characteristics of Trimethylsilyl Propionate

This guide provides an in-depth analysis of the physical properties of trimethylsilyl propionate (TMSP), a versatile silylating agent used in organic synthesis and analytical chemistry.[1] Intended for researchers, chemists, and professionals in drug development, this document moves beyond a simple datasheet to explore the causal relationships between the molecular structure of TMSP and its observable physical characteristics. We will examine its appearance, quantify its physical constants, and provide practical protocols for its handling and verification, ensuring a comprehensive understanding for laboratory applications.

Organoleptic and Visual Identification

Trimethylsilyl propionate is a colorless, clear liquid under standard laboratory conditions.[1][2] Its lack of color is indicative of a molecule that does not absorb light in the visible spectrum, a common feature for saturated organosilicon esters lacking extended chromophoric systems.

In contrast, the related compound, 3-(trimethylsilyl)propanoic acid, from which TMSP can be synthesized, is described as a clear, colorless to pale yellow liquid with a mild odor.[3] The sodium salt of this acid, often used as an NMR standard, typically appears as a white powder or solid.[4][5] This highlights the critical role of the functional group in determining the physical state and appearance of these related compounds.

Molecular Structure and its Influence on Physical State

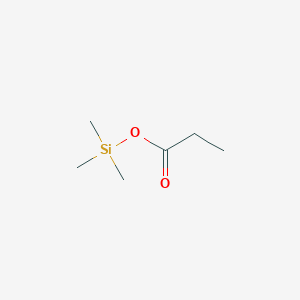

The physical state of a compound is a direct consequence of its intermolecular forces. The structure of trimethylsilyl propionate, with its ester linkage and terminal trimethylsilyl group, dictates its liquid nature at room temperature.

Caption: Chemical structure of trimethylsilyl propionate.

Causality Analysis:

-

Absence of Hydrogen Bonding: Unlike its carboxylic acid precursor, trimethylsilyl propionate lacks a hydroxyl group and therefore cannot act as a hydrogen bond donor. This significantly reduces the strength of intermolecular attractions, leading to a lower boiling point and a liquid state at room temperature.

-

Van der Waals Forces: The molecule's interactions are dominated by weaker van der Waals forces. The bulky, non-polar trimethylsilyl group and the ethyl chain contribute to these interactions.

-

Moisture Sensitivity: The silicon-oxygen bond in the silyl ester is susceptible to hydrolysis. Exposure to moisture can cleave this bond, reverting the compound to 3-(trimethylsilyl)propanoic acid and trimethylsilanol.[2] This chemical instability is a critical handling consideration and can alter the physical properties of a sample over time if not stored properly.

Quantitative Physical Properties

A summary of the key physical and chemical constants for trimethylsilyl propionate is provided below. These values are essential for experimental design, quality control, and safety assessments.

| Property | Value | Source(s) |

| Appearance | Colorless clear liquid | [1][2] |

| Molecular Formula | C₆H₁₄O₂Si | [1][2] |

| Molecular Weight | 146.26 g/mol | [1][2] |

| Boiling Point | 122 °C (lit.) | [1] |

| Density | 0.88 g/mL | [1] |

| Specific Gravity | 0.88 | [2] |

| Refractive Index (n20D) | 1.40 | [1][2] |

| Purity (Typical) | ≥ 95% (by GC) | [1][2] |

| CAS Number | 16844-98-7 | [1][2] |

Experimental Protocols for Verification

To ensure the identity and purity of trimethylsilyl propionate, the following self-validating protocols are recommended.

This workflow establishes the initial quality assessment and proper handling to maintain compound integrity.

Caption: Workflow for visual inspection and handling of TMSP.

Methodology:

-

Retrieval: Obtain the sealed container of trimethylsilyl propionate from storage. It should be stored at room temperature.[1]

-

Inert Atmosphere: If the container has been opened previously, flush the headspace with an inert gas like nitrogen or argon before sealing to displace moisture-laden air.

-

Visual Check: Dispense a small aliquot into a clean, dry glass vial. Observe the liquid against a white background. It should be completely colorless and free of any suspended particles.

-

Odor Assessment: Cautiously waft the vapors toward your nose. The absence of a sharp, acidic odor suggests the material has not undergone significant hydrolysis.

-

Validation: A sample that is colorless, clear, and lacks a strong acidic smell passes the initial inspection. Any deviation (e.g., cloudiness, yellow tint) indicates potential degradation or contamination.

The refractive index is a sensitive physical property that can quickly verify the purity of a liquid sample.

Methodology:

-

Instrument Calibration: Calibrate a refractometer (e.g., an Abbé refractometer) using a standard of known refractive index at 20°C.

-

Sample Application: Using a clean pipette, apply 1-2 drops of trimethylsilyl propionate to the prism of the refractometer.

-

Measurement: Close the prism and allow the sample temperature to equilibrate to 20°C.

-

Reading: View the scale and record the refractive index.

-

Validation: The measured refractive index should be 1.40.[1][2] A significant deviation from this value may indicate the presence of impurities or degradation products.

References

- Grokipedia. Trimethylsilylpropanoic acid.

- Chem-Impex.

- Lab Pro Inc.

- Gelest, Inc.

- Sigma-Aldrich. 3-(Trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt.

- Wikipedia. Trimethylsilylpropanoic acid.

- Cambridge Isotope Laboratories. 3-(Trimethylsilyl)propionic acid (2,2,3,3-D₄, carboxyl-D, 98%).

- Santa Cruz Biotechnology. 3-(Trimethylsilyl)propionic Acid Sodium Salt.

- Fisher Scientific. SAFETY DATA SHEET: 3-(Trimethylsilyl)propionic acid-d4 sodium salt.

- PubChem. Sodium 3-(trimethylsilyl)

- PubChem. 3-(Trimethylsilyl)propionic acid.

- ChemicalBook. 2,2,3,3-D4-3-(TRIMETHYLSILYL)PROPIONIC ACID SODIUM SALT.

Sources

Methodological & Application

Application Note: Utilizing Trimethylsilyl Propionate (TSP) as an Internal Standard in NMR Spectroscopy

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier analytical technique for structural elucidation and quantitative analysis. The accuracy of NMR-based quantification (qNMR) and the precision of chemical shift referencing depend critically on the use of an appropriate internal standard. This guide provides a comprehensive overview and detailed protocols for the application of 3-(Trimethylsilyl)propionic acid (TSP) and its deuterated sodium salt (TSP-d4) as an internal standard for NMR analysis, particularly in aqueous-based solvent systems like Deuterium Oxide (D₂O). We will delve into the fundamental properties of TSP, its advantages, and critical limitations such as pH sensitivity and analyte binding. This document is intended for researchers, scientists, and drug development professionals seeking to implement robust and reliable NMR methodologies.

The Role and Rationale of an NMR Internal Standard

In NMR spectroscopy, an internal standard is a compound added directly to the sample solution at a known concentration. It serves two primary functions:

-

Chemical Shift Referencing: It provides a stable, sharp resonance at a defined chemical shift (0.00 ppm for TSP), against which all other signals in the spectrum can be calibrated. This corrects for variations in the magnetic field strength and solvent effects, ensuring spectral reproducibility.

-

Quantitative Analysis (qNMR): The integrated area of an NMR signal is directly proportional to the molar concentration of the nuclei generating that signal.[1] By comparing the integral of an analyte's resonance to the integral of the internal standard of known concentration, the absolute concentration of the analyte can be determined.[2][3]

The ideal internal standard is chemically inert, soluble in the chosen solvent, produces a simple spectrum (ideally a single, sharp singlet) in a region free of analyte signals, and has a low vapor pressure.[2][4] While Tetramethylsilane (TMS) is the gold standard for organic solvents, its poor solubility in water necessitates alternatives like TSP for aqueous samples.[4][5]

Physicochemical Properties of Trimethylsilyl Propionate (TSP)

TSP, or more commonly its water-soluble sodium salt, is an organosilicon compound used extensively as an internal reference for NMR in aqueous media.[6][7] Its deuterated form, Sodium 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid (TSP-d4), is preferred to eliminate unwanted proton signals from the propionate backbone.[7][8]

The key feature of TSP is the trimethylsilyl group, (–Si(CH₃)₃), which gives rise to a sharp, intense singlet in the ¹H NMR spectrum. This signal is produced by nine equivalent protons, providing excellent sensitivity.[1] This resonance is defined as 0.00 ppm, serving as the universal reference point.

| Property | Description | Source |

| Chemical Formula | C₆H₁₃NaO₂Si (Sodium Salt) | [7] |

| Molecular Weight | 172.27 g/mol (TSP-d4 Sodium Salt) | [9] |

| Appearance | White to off-white solid | N/A |

| Solubility | Highly soluble in D₂O and other aqueous buffers | [10] |

| ¹H NMR Signal | Sharp singlet at 0.00 ppm from nine equivalent protons of the (CH₃)₃Si– group | [1][8] |

| Key Application | Internal standard for chemical shift referencing and quantification in aqueous solutions | [6][7][11] |

Critical Considerations and Field-Proven Insights

While TSP is invaluable, its use is not without complications. A senior scientist must account for several factors to ensure data integrity.

Interaction with Proteins and Macromolecules

A significant drawback of TSP is its propensity to interact with proteins and other macromolecules in biological samples like serum or plasma.[12] This binding is often mediated by hydrophobic interactions with the trimethylsilyl group and can lead to:

-

Signal Broadening: The interaction slows the molecular tumbling of TSP, resulting in a broader, less intense NMR signal.

-

Inaccurate Quantification: The reduction in signal intensity leads to an underestimation of the TSP concentration, thereby causing an overestimation of the analyte concentrations.[12]

-

Chemical Shift Perturbations: Binding can slightly alter the chemical environment of TSP, causing shifts from its 0.00 ppm reference position.

Studies have shown a marked dependence of TSP's ¹H resonance on the concentration of proteins, indicating a direct interaction.[13] For this reason, TSP is often considered unsuitable for direct addition to complex biological fluids like blood plasma.[14][15]

Mitigation Strategy: For proteinaceous samples, metabolite extraction to remove proteins is the recommended first step.[15] Alternatively, using a coaxial insert containing the TSP standard physically separates it from the sample, preventing direct interaction while still providing a reliable reference.

pH Sensitivity

The chemical shift of TSP can be influenced by the pH of the solution. While the primary reference signal from the trimethylsilyl group is relatively stable, the proton signals from the propionate backbone (–CH₂CH₂–) are pH-sensitive.[4] Furthermore, extreme pH values can affect the molecule's overall electronic environment. Using a well-buffered medium is crucial to maintain a stable pH and thus a consistent chemical shift for the reference signal, especially when comparing multiple samples.[12] Some studies have explored using the pH-dependent shifts of TSP itself to estimate the pH of the NMR sample.[16]

Mitigation Strategy: Always prepare samples in a buffer solution with sufficient capacity to maintain a constant pH (e.g., phosphate buffer at pH 7.0 or 7.4). Ensure the final pH of every sample is consistent.

Adsorption and Stability

TSP is known to adsorb to glass surfaces, which can alter its effective concentration in solution over time.[1] This is a critical issue for quantitative studies where the exact concentration of the standard is paramount. Therefore, TSP is not considered a primary standard.[1]

Mitigation Strategy: Prepare TSP stock solutions fresh and avoid long-term storage in glass volumetric flasks. When performing highly accurate qNMR, it is advisable to calibrate the TSP stock solution against a certified primary standard.

Experimental Protocols and Methodologies

Protocol 1: Preparation of a TSP-d4 Stock Solution

This protocol describes the preparation of a 10 mM TSP-d4 stock solution, which can be diluted as needed for individual NMR samples.

Materials:

-

Sodium 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid (TSP-d4)

-

Deuterium Oxide (D₂O, 99.9% D)

-

Phosphate buffer components (e.g., Na₂HPO₄, NaH₂PO₄)

-

Analytical balance

-

Volumetric flask (e.g., 10 mL)

-

Micropipettes

Procedure:

-

Prepare Buffer: Prepare a 100 mM phosphate buffer solution in D₂O at the desired pH (e.g., pH 7.4).

-

Weigh TSP-d4: Accurately weigh approximately 17.23 mg of TSP-d4 (MW: 172.27 g/mol ) and record the exact mass.

-

Dissolve: Transfer the weighed TSP-d4 into a clean 10 mL volumetric flask.

-

Add Solvent: Add approximately 8 mL of the prepared phosphate buffer in D₂O to the flask. Gently swirl to dissolve the solid completely.

-

Bring to Volume: Once fully dissolved, carefully add the D₂O buffer to the 10 mL calibration mark.

-

Homogenize: Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.

-

Calculate Exact Concentration: Based on the exact mass weighed, calculate the precise molar concentration of the stock solution.

-

Storage: Transfer to a suitable container and store at 4°C. For best results, prepare fresh stock solutions regularly.

Protocol 2: Preparing an NMR Sample for Quantitative Analysis

This protocol details the steps for preparing a final NMR sample containing the analyte and TSP-d4 for quantification.

Materials:

-

Analyte sample

-

Prepared TSP-d4 stock solution (e.g., 10 mM)

-

D₂O buffer

-

High-quality 5 mm NMR tubes

-

Vortex mixer

Procedure:

-

Prepare Analyte: Accurately weigh the analyte or prepare a solution of the analyte at a known concentration.

-

Dispense Analyte: Transfer a known volume or mass of the analyte into a clean vial.[17]

-

Add Buffer: Add the required volume of D₂O buffer to reach the desired final sample volume (typically 500-600 µL for a standard 5 mm NMR tube).

-

Spike with TSP-d4: Add a precise volume of the TSP-d4 stock solution to achieve a final concentration typically in the range of 0.1-0.5 mM. For example, to achieve a 0.2 mM final concentration in a 500 µL sample, add 10 µL of the 10 mM stock solution.

-

Homogenize: Vortex the sample for 30 seconds to ensure thorough mixing. Insufficient mixing can cause the TSP peak to split or appear distorted.[10]

-

Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the final solution into a clean, unscratched NMR tube, ensuring there are no solid particles.[17] The recommended sample height is typically 4-5 cm.

-

Acquire Spectrum: Place the sample in the NMR spectrometer and proceed with data acquisition.

Workflow for NMR Sample Preparation with TSP

The following diagram illustrates the standard workflow from stock solution preparation to final sample analysis.

Caption: Workflow for preparing an NMR sample using a TSP internal standard.

Data Processing and Quantitative Analysis

Once the NMR spectrum is acquired, the data must be processed correctly to yield accurate quantitative results.

-

Phase and Baseline Correction: Apply zero- and first-order phase corrections to ensure all peaks have a pure absorption lineshape. Apply a baseline correction algorithm to ensure the signal baseline is flat, which is critical for accurate integration.

-

Chemical Shift Referencing: Calibrate the spectrum by setting the chemical shift of the TSP singlet to exactly 0.00 ppm.

-

Integration: Integrate the TSP signal and one or more well-resolved signals from the analyte. Ensure the integration boundaries encompass the entire peak.

-

Concentration Calculation: Use the following formula to calculate the analyte concentration:

Canalyte = (Ianalyte / Nanalyte) * (Nstd / Istd) * Cstd

Where:

-

Canalyte = Concentration of the analyte (to be calculated)

-

Ianalyte = Integrated area of the analyte signal

-

Nanalyte = Number of protons contributing to the analyte signal

-

Cstd = Concentration of the internal standard (TSP)

-

Istd = Integrated area of the TSP signal

-

Nstd = Number of protons for the TSP signal (which is 9)

-

The Logic of Quantitative NMR (qNMR)

The qNMR calculation is a ratiometric comparison of signal integrals, grounded in the principle that signal area is directly proportional to the number of contributing nuclei.

Caption: Logical diagram of the quantitative NMR (qNMR) calculation.

Conclusion and Best Practices

Trimethylsilyl propionate (TSP) is an essential tool for chemical shift referencing and quantification in aqueous NMR studies. However, its effective use demands a thorough understanding of its limitations. To ensure the highest quality data, researchers should adhere to the following best practices:

-

Use TSP-d4: Prefer the deuterated form to avoid extraneous signals.

-

Buffer Your Samples: Always use a buffer to maintain a constant pH and avoid reference signal shifts.

-

Beware of Protein Binding: For biological samples containing high concentrations of proteins or other macromolecules, perform a metabolite extraction or use a coaxial insert for the standard.

-

Work with Fresh Solutions: Prepare stock solutions fresh and be mindful of potential adsorption to glassware.

-

Ensure Homogeneity: Always vortex samples thoroughly after adding the internal standard to prevent signal artifacts.

By following these guidelines and the detailed protocols within this document, scientists can confidently leverage TSP to achieve accurate and reproducible results in their NMR-based research and development endeavors.

References

-

Addressing the standardisation of internal standards and preservative used in human bio fluids for NMR analysis: a method optimization. (2021). PubMed. [Link]

-

Quantitative Analysis by 1H NMR Spectroscopy. (n.d.). University of California, Davis. [Link]

-

Nuclear magnetic resonance (NMR) spectra of (a) synthetic TSP, (b) raw... (n.d.). ResearchGate. [Link]

-

Binding of thrombospondin to human plasma lipoproteins. (1993). PubMed. [Link]

-

Appropriateness of DSS and TSP as internal references for (1)H NMR studies of molten globule proteins in aqueous media. (1998). PubMed. [Link]

-

3-(Trimethylsilyl)propionic-2,2,3,3 acid sodium salt D4 (TSP-D4). (n.d.). Carl ROTH. [Link]

-

Developing and Standardizing a Protocol for Quantitative Proton Nuclear Magnetic Resonance (1H NMR) Spectroscopy of Saliva. (2018). Journal of Proteome Research. [Link]

-

3-(Trimethylsilyl)propionic acid. (n.d.). PubChem. [Link]

-

Why is tetramethylsilane (TMS) used as an internal standard in NMR spectroscopy? (2016). StackExchange. [Link]

-

Trimethylsilylpropanoic acid. (n.d.). Wikipedia. [Link]

-

Quantitative NMR Spectroscopy. (2017). University of Wisconsin-Madison. [Link]

-

From proton nuclear magnetic resonance spectra to pH. Assessment of 1H NMR pH indicator compound set for deuterium oxide solutions. (2009). PubMed. [Link]

-

Do internal standards in NMR interfere with proteins present in the sample? (2015). ResearchGate. [Link]

-

The Structures of the Thrombospondin-1 N-Terminal Domain and Its Complex with a Synthetic Pentameric Heparin. (2007). Structure. [Link]

-

NMR Sample Preparation. (n.d.). Iowa State University. [Link]

-

Supporting Information A Minimalistic Hydrolase based on Co-Assembled Cyclic Dipeptides. (n.d.). The Royal Society of Chemistry. [Link]

-

Sample preparation for NMR measurements and points to keep in mind. (n.d.). JEOL. [Link]

-

The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics Research. (2014). ResearchGate. [Link]

-

QUANTITATIVE NMR. (n.d.). ChemAdder. [Link]

-

Conformational analysis of 3-(trimethylsilyl)propionic acid by NMR spectroscopy: an unusual expression of the beta-silyl effect. (2007). PubMed. [Link]

-

Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. (2014). Journal of Pharmaceutical Sciences. [Link]

-

5.5: Chemical Shift. (2023). Chemistry LibreTexts. [Link]

-

Sodium 3-(trimethylsilyl)(2,2,3,3-2H4)propionate. (n.d.). PubChem. [Link]

-

Protein NMR And Its Role In Drug Discovery. (n.d.). Sygnature Discovery. [Link]

-

NMR Sample Preparation. (2013). Iowa State University. [Link]

-

pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions. (2023). ACS Chemical Neuroscience. [Link]

-

Binding data. (n.d.). BMRB. [Link]

-

NMR Sample Preparation. (n.d.). University of California, Riverside. [Link]

-

A, effect of pH on the chemical shift position of the 1 H NMR CH 2... (n.d.). ResearchGate. [Link]

-

Lecture 9.3: How can NMR be used to determine protein structures? (2020). YouTube. [Link]

Sources

- 1. asdlib.org [asdlib.org]

- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 3. chemadder.com [chemadder.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 6. 3-(Trimethylsilyl)propionic acid | C6H14O2Si | CID 79764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Trimethylsilylpropanoic acid - Wikipedia [en.wikipedia.org]

- 8. rsc.org [rsc.org]

- 9. Sodium 3-(trimethylsilyl)(2,2,3,3-2H4)propionate | C6H13NaO2Si | CID 23688921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. ou.edu [ou.edu]

- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 12. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 13. Appropriateness of DSS and TSP as internal references for (1)H NMR studies of molten globule proteins in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Addressing the standardisation of internal standards and preservative used in human bio fluids for NMR analysis: a method optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. From proton nuclear magnetic resonance spectra to pH. Assessment of 1H NMR pH indicator compound set for deuterium oxide solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. cif.iastate.edu [cif.iastate.edu]

Optimizing TMSP-d4 Concentration for High-Fidelity NMR

Executive Summary

In aqueous Nuclear Magnetic Resonance (NMR) spectroscopy, 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TMSP-d4) is the industry-standard internal reference for chemical shift calibration (0.00 ppm) and quantification. However, its application is often treated as an afterthought, leading to two common failure modes: dynamic range suppression (concentration too high) or phase instability (concentration too low).

This guide provides a definitive protocol for determining the optimal TMSP-d4 concentration based on sample matrix (Biofluids vs. Synthetic) and experimental goal (Metabolomics vs. qNMR).

Critical Considerations: The "Goldilocks" Zone

The optimal concentration of TMSP is not a fixed number; it is a function of the Receiver Gain (RG) and the Molar Ratio relative to the analyte.

| Parameter | Risk of Low Conc. (<100 µM) | Risk of High Conc. (>2 mM) |

| Chemical Shift | Hard to lock 0.00 ppm; phasing errors. | accurate |

| Dynamic Range | Excellent for small metabolites. | High Risk: Dominates the FID; forces low Receiver Gain, burying trace signals in noise. |

| Quantification | High integration error (low SNR). | Good SNR, but may cause baseline distortion (sinc wiggles). |

| Interactions | Negligible. | Micelle Formation: Can act as a surfactant; binds to proteins (albumin). |

The Protein Binding Trap (Crucial for Plasma/Serum)

WARNING: TMSP is lipophilic enough to bind to hydrophobic pockets in proteins, particularly Human Serum Albumin (HSA) .

-

Effect: The TMSP methyl signal broadens and shifts upfield (negative ppm), destroying its utility as a reference.

-

Solution: For plasma/serum, do not use internal TMSP unless proteins are removed (ultrafiltration/precipitation). Use an external coaxial insert or an electronic reference (ERETIC).

Decision Logic: Selecting the Standard

Before pipetting, verify that TMSP is the correct tool using this decision matrix.

Figure 1: Decision tree for selecting the appropriate internal chemical shift reference.

Protocol A: Metabolomics (Urine & Cell Media)

Target TMSP Concentration: 0.5 mM – 1.0 mM (Final in Tube)

In metabolomics, we aim to detect metabolites ranging from 1 µM to 10 mM. A TMSP concentration of 0.5 mM is the industry standard (e.g., NIST, Phenome Centre) because it provides a strong enough lock signal without dominating the dynamic range.

Reagents

-

TMSP-d4: 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (98%+ D).[1]

-

Buffer: 1.5 M Phosphate Buffer (K2HPO4/NaH2PO4), pH 7.4 in 100% D2O.

-

NaN3: Sodium Azide (antimicrobial).

The "Golden Buffer" Preparation (Stock Solution)

Do not weigh TMSP directly into samples (hygroscopicity causes errors). Prepare a concentrated buffer stock.

-

Prepare 10x Buffer Stock:

-

Dissolve phosphate salts in D2O to reach 1.5 M (pH 7.4).

-

Add NaN3 to 0.1% w/v.

-

Add TMSP-d4 to a concentration of 5.0 mM .

-

-

Sample Mixing (9:1 Ratio):

-

Combine 540 µL of Urine (centrifuged/filtered).

-

Add 60 µL of the 10x Buffer Stock.

-

-

Result:

-

Final Buffer Conc: 150 mM (stabilizes pH against urine variability).

-

Final TMSP Conc: 0.5 mM (Ideal for integration).

-

Protocol B: Quantitative NMR (qNMR) for Purity

Target TMSP Concentration: 1:1 Molar Ratio with Analyte

For qNMR, the dynamic range is less important than the integration accuracy . If the analyte is 50 mM and TMSP is 0.5 mM, a 1% integration error on the analyte peak equals the entire area of the TMSP peak.

Workflow

-

Estimate Analyte Molarity:

-

Example: 10 mg of a 200 g/mol compound in 600 µL D2O ≈ 83 mM.

-

-

Calculate TMSP Mass:

-

Aim for an equimolar amount (or at least 30-50% of analyte molarity).

-

Note: Using 83 mM TMSP is expensive and may cause solubility issues.

-

Compromise: Dilute the analyte to ~10 mM, and use 10 mM TMSP.

-

-

Gravimetric Preparation (The Only Accurate Way):

-

Do not rely on volumetric pipetting for qNMR.

-

Weigh the analyte (

) and the internal standard ( -

Record weights to 0.01 mg precision.

-

-

Calculation:

Where

Technical Troubleshooting

| Symptom | Diagnosis | Corrective Action |

| TMSP Peak Split/Broad | pH drift or Protein Binding. | Check pH. If sample is plasma, switch to ERETIC. |

| Baseline "Smiles/Frowns" | TMSP concentration too high. | Reduce TMSP. First points of FID are corrupted (receiver overload). |

| TMSP Integral Drifts | TMSP absorbed to glass/plastic. | Use silanized glass or fresh stock solutions. TMSP is known to adsorb to untreated glass over weeks. |

| Satellite Peaks |

References

-

NIST Metabolomics Protocols: Behrens, H. L., et al. (2023). "Interlaboratory Comparison of Metabolite Quantification in Human Urine." Analytical Chemistry. Link

-

Protein Binding of TSP: Shimizu, A., et al. (1994). "Appropriateness of DSS and TSP as internal references for 1H NMR studies of molten globule proteins." Journal of Biomolecular NMR. Link

-

qNMR Best Practices: Bharti, S. K., & Roy, R. (2012). "Quantitative 1H NMR spectroscopy." Trends in Analytical Chemistry. Link

-

Urine Standardization: Emwas, A. H., et al. (2016). "Standardizing the experimental conditions for using urine in NMR-based metabolomic studies." Metabolites.[2][3][4] Link

Sources

- 1. NMR Metabolomics Protocols for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Standardizing the experimental conditions for using urine in NMR-based metabolomic studies with a particular focus on diagnostic studies: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. clinmedjournals.org [clinmedjournals.org]

- 4. researchgate.net [researchgate.net]

Advanced Protocol: Trimethylsilyl Propionate (TSP) for Chemical Shift Referencing in Aqueous NMR

Executive Summary

In aqueous Nuclear Magnetic Resonance (NMR) spectroscopy, accurate chemical shift referencing is the bedrock of structural elucidation and metabolite identification. While IUPAC recommends DSS (2,2-dimethyl-2-silapentane-5-sulfonate) as the primary standard for aqueous solutions, Trimethylsilyl propionate (TSP) —specifically its deuterated form, TSP-d4—remains a dominant standard in metabolomics and small molecule analysis due to its solubility and sharp singlet resonance.

However, TSP is not a passive spectator. Its chemical shift is susceptible to pH variations, and its hydrophobic trimethylsilyl tail can interact with proteins, leading to erroneous data. This guide details the physicochemical properties of TSP, protocols for its rigorous application, and strategies to mitigate its specific failure modes (pH drift and protein binding).

Technical Profile: TSP vs. DSS

Understanding the chemical nature of your reference standard is critical for data integrity. TSP is a carboxylic acid derivative, whereas DSS is a sulfonic acid derivative.[1] This structural difference dictates their behavior in solution.

Table 1: Comparative Properties of Aqueous NMR Standards

| Feature | TSP-d4 (Sodium 3-(trimethylsilyl)propionate-2,2,3,3-d4) | DSS (Sodium 2,2-dimethyl-2-silapentane-5-sulfonate) |

| Functional Group | Carboxylate (-COO⁻) | Sulfonate (-SO₃⁻) |

| pH Sensitivity | High (near pKa ~5.0). Shift moves at acidic pH. | Low . Sulfonate is distinct from pH effects > pH 1. |

| Protein Binding | High . Binds to hydrophobic pockets (e.g., Albumin). | High . Similar hydrophobic interaction profile. |

| Signal Profile | Singlet at 0.00 ppm (if deuterated).[2][3] | Singlet at 0.00 ppm + multiplets at 0.6, 1.7, 2.9 ppm. |

| Solubility | Excellent in D₂O/H₂O. | Excellent in D₂O/H₂O. |

| Primary Use Case | Metabolomics, Urine analysis, Simple aqueous mixtures. | IUPAC Standard for Protein NMR, pH-variable samples.[4] |

Expert Insight: We exclusively recommend TSP-d4 (deuterated at positions 2 and 3) over non-deuterated TSP. Non-deuterated TSP introduces triplets at ~2.18 ppm and ~0.77 ppm, which can obscure critical analyte signals in the aliphatic region.

Mechanism of Artifacts: The "Why" Behind the Protocol

The pH Dependency Trap

Unlike TMS (Tetramethylsilane) in organic solvents, TSP is an ionizable molecule.

-

Mechanism: At neutral pH (>7), TSP exists as a carboxylate anion. As pH drops below 6, it begins to protonate. The electronic shielding of the trimethylsilyl protons changes as the carboxyl group protonates, causing the "0.00 ppm" reference peak to drift.

-

Consequence: If you reference a sample at pH 4.0 to TSP set arbitrarily to 0.00 ppm, every other peak in your spectrum will be shifted incorrectly.

Protein Binding (The "Broadening" Effect)

In biological fluids (plasma, serum), TSP interacts with macromolecules.

-

Mechanism: The hydrophobic trimethylsilyl group binds to hydrophobic pockets of proteins (like Human Serum Albumin).

-

Consequence: The TSP signal broadens significantly (loss of signal height) and may shift frequency. This destroys its utility as a concentration standard (quantitation) and a frequency reference.

Decision Framework: Choosing the Referencing Strategy

Before pipetting, determine the correct referencing method using this logic flow.

Figure 1: Decision tree for selecting the appropriate NMR referencing strategy to avoid artifacts.

Detailed Protocols

Protocol A: Internal Referencing (Standard Metabolomics)

Best for: Urine, buffered saline solutions, and small molecule mixtures at neutral pH.

Materials:

-

D₂O (99.9% D).[5]

-

TSP-d4 (Sodium 3-(trimethylsilyl)propionate-2,2,3,3-d4).[3][6]

-

Phosphate Buffer (0.1 M, pH 7.4).

Step-by-Step:

-

Preparation of Stock Solution (0.05 wt%):

-

Weigh 5.0 mg of TSP-d4 into a clean vial.

-

Add 10.0 mL of D₂O (or deuterated buffer).

-

Vortex until fully dissolved.[7]

-

Validation: Store at 4°C. Check for precipitation before use.

-

-

Sample Preparation:

-

Add 540 µL of your aqueous sample to a 5mm NMR tube.

-

Add 60 µL of the TSP-d4 Stock Solution.

-

Cap and invert 3 times (do not shake vigorously to avoid bubbles).

-

-

Acquisition:

-

Set probe temperature (typically 298 K).

-

Lock on D₂O. Shim on the TSP singlet (it should be the sharpest, tallest peak).

-

-

Referencing:

-

In processing software, set the TSP singlet to exactly 0.00 ppm .

-

Protocol B: Coaxial Insert (External Referencing)

Best for: Proteinaceous samples (Plasma/Serum) or when TSP binding is suspected.

Materials:

-

5mm NMR Tube.[7]

-

Coaxial Insert (stem containing reference).

-

TSP-d4 Stock Solution (High Conc: 0.2 wt%).

Step-by-Step:

-

Fill the Insert:

-

Using a long-needle syringe, fill the coaxial capillary with ~60 µL of TSP-d4 stock solution.

-

Ensure no bubbles are trapped at the bottom of the capillary.[7]

-

-

Prepare Analyte:

-

Place your biological sample (e.g., 500 µL plasma) into the outer 5mm NMR tube. Do not add TSP to the plasma.

-

-

Assembly:

-

Carefully lower the coaxial insert into the NMR tube.

-

Ensure the liquid levels in the inner and outer tubes are aligned within the coil window.

-

-

Processing:

-

The TSP signal will appear at 0.00 ppm.

-

Note: Magnetic susceptibility differences between the inner and outer fluids may cause a slight shift. For absolute precision, electronic referencing (ERETIC or Xi scale) is preferred, but this method prevents protein-TSP binding artifacts.

-

Troubleshooting & Validation

Self-Validating the System

How do you know if your reference is lying to you?

-

The Line Width Test:

-

Measure the Full Width at Half Maximum (FWHM) of the TSP peak.

-

Pass: FWHM < 1.0 Hz (on a 600 MHz instrument).

-

Fail: FWHM > 2.0 Hz. This indicates either poor shimming or protein binding . If the solvent peak (HDO) is sharp but TSP is broad, it is binding.

-

-

The pH Drift Check:

-

If your sample pH is < 6.0, compare the distance between the TSP peak and the HDO (water) peak.

-

While HDO shifts with temperature, it is relatively stable with pH compared to TSP in acidic ranges. If the gap is inconsistent with expected values, switch to DSS or an external reference.

-

Common Pitfalls

-

Over-concentration: Adding too much TSP (>1 mM) can suppress the dynamic range of the receiver, burying small metabolite signals in the noise.

-

Temperature Fluctuations: TSP has a small temperature coefficient (~0.001 ppm/°C), but in high-precision work (e.g., relaxation studies), temperature stability is vital. Always equilibrate the tube for 5 minutes inside the probe.

References

-

IUPAC Recommendations 2001. Harris, R. K.; Becker, E. D.; Cabral de Menezes, S. M.; Granger, P.; Hoffman, R. E.; Zilm, K. W. "NMR Nomenclature. Nuclear Spin Properties and Conventions for Chemical Shifts." Pure and Applied Chemistry, 2001 , 73, 1795–1818.[8]

-

IUPAC Recommendations 2008. Harris, R. K.; Becker, E. D.; Cabral de Menezes, S. M.; Goodfellow, R.; Granger, P. "Further Conventions for NMR Shielding and Chemical Shifts." Pure and Applied Chemistry, 2008 , 80, 59–84.

-

Protein Binding Artifacts. Tynkkynen, T.; Tiainen, M.; Soininen, P.; Laatikainen, R. "From Proton Nuclear Magnetic Resonance Spectra to pH: Assessment of 1H NMR pH Indicator Compound Set for Deuterium Oxide Solutions."[9] Analytica Chimica Acta, 2009 , 648, 105–112.[9]

-

Metabolomics Protocols. Beckonert, O., et al. "Metabolic Profiling, Neuroprotective and Neurorestorative Effects of Three Defensins." Nature Protocols, 2007 , 2, 2692–2703.

-